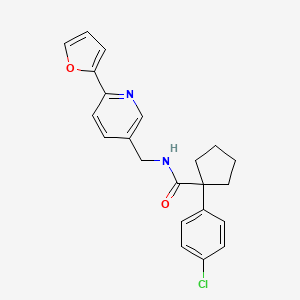![molecular formula C18H21N5O3 B2484255 2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-82-4](/img/structure/B2484255.png)
2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that are of interest due to their structural complexity and potential biological activity. Such compounds are often studied for their synthetic challenges, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as catalysis using disulfonic acid imidazolium chloroaluminate for the synthesis of pyrazoles demonstrate the innovative approaches to constructing complex heterocycles under environmentally friendly conditions (Moosavi-Zare et al., 2013). Another example is the use of imidazole as a catalyst in aqueous medium for synthesizing pyranopyrazoles, showcasing the trend towards greener synthesis methods (Siddekha et al., 2011).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular geometry and intermolecular interactions of complex compounds. Studies such as those by Yeong et al. (2018) on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate highlight the importance of X-ray diffraction in determining molecular structures and understanding hydrogen bonding within crystal lattices (Yeong et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones to produce dihydropurines showcases the typical behavior of nitrogen-containing heterocycles in nucleophilic addition reactions (Alves et al., 1990).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are determined by the molecular structure. The study of photophysical properties of fluorescent derivatives provides insight into the stability and electronic properties of complex molecules (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, is essential for understanding the utility of a compound. Studies on the antimicrobial activities of purin-8-ones exemplify how structural variations can influence biological activity (Sharma et al., 2004).
科学的研究の応用
Synthesis of Precursors and Derivatives
- The compound has been used in the synthesis of various heterocyclic compounds, which are precursors to purine analogs. This includes reactions with acetone and butane-2,3-dione, leading to dihydropurines with potential biological activities (Alves, Proença, & Booth, 1994).
Spectral Characterization and Quantum-Mechanical Modeling
- The compound has been studied for spectral characterization and quantum-mechanical modeling, providing insights into the stability and crystallization behaviors of its derivatives. This includes the formation of mono- and diesters and their conformers (Hęclik et al., 2017).
Catalytic Applications
- It has been used as a catalyst in the synthesis of pyrazoles, demonstrating the compound's utility in facilitating chemical reactions (Moosavi‐Zare et al., 2013).
Synthesis of Antimicrobial Agents
- The compound plays a role in the synthesis of antimicrobial agents, particularly in the development of compounds with potential activity against a range of bacteria (Sharma, Sharma, & Rane, 2004).
Applications in Organic Optoelectronic Materials
- Derivatives of the compound have been explored for their applications in organic optoelectronic materials, demonstrating their potential in the development of new materials for technological applications (Zhang et al., 2014).
特性
IUPAC Name |
2-ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-5-21-16(24)14-15(20(3)18(21)25)19-17-22(8-9-23(14)17)12-10-11(2)6-7-13(12)26-4/h6-7,10H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIKMXMXVPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

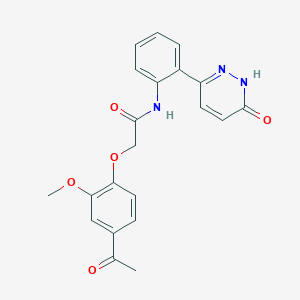


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)

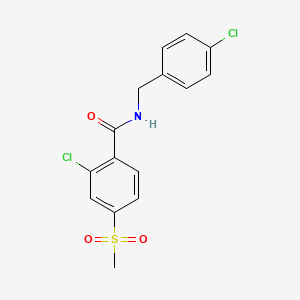
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)

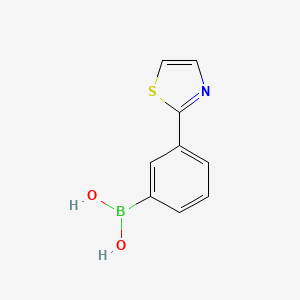
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)
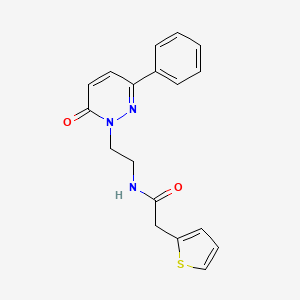
![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2484193.png)
